molecular formula C23H27NO3 B14074881 9-Azabicyclo(3.3.1)nonan-3-OL, 9-(1,4-benzodioxan-2-ylmethyl)-3-phenyl- CAS No. 102585-81-9

9-Azabicyclo(3.3.1)nonan-3-OL, 9-(1,4-benzodioxan-2-ylmethyl)-3-phenyl-

Cat. No.: B14074881
CAS No.: 102585-81-9
M. Wt: 365.5 g/mol
InChI Key: KTMZFYSWBIJTHZ-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol, 9-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-phenyl- is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings. This compound is of interest due to its potential applications in medicinal chemistry and agrochemical industries. The presence of the benzodioxin and phenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 9-azabicyclo[3.3.1]nonan-3-ol derivatives involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a methanol solvent with sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of ruthenium complex catalysts for reduction reactions suggests that scalable catalytic processes could be developed for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form carbonyl compounds.

    Reduction: As mentioned, the reduction of the ketone group to a hydroxyl group is a key reaction.

    Substitution: The presence of the benzodioxin and phenyl groups allows for various substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of ruthenium catalysts are commonly used.

    Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The bicyclic structure is of particular interest for its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for use in treating various diseases, including neurological disorders and infections.

Industry

In the agrochemical industry, this compound is used as an intermediate in the production of pesticides and herbicides. Its reactivity and stability make it suitable for developing new agrochemical agents.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The bicyclic structure allows for strong interactions with the enzyme’s active site. In agrochemical applications, it may act by disrupting the metabolic pathways of pests or weeds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-azabicyclo[3.3.1]nonan-3-ol, 9-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-phenyl- apart is the presence of the benzodioxin and phenyl groups, which add to its chemical diversity and potential reactivity. These groups allow for a wider range of chemical modifications and applications compared to similar compounds.

Properties

CAS No.

102585-81-9

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

9-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C23H27NO3/c25-23(17-7-2-1-3-8-17)13-18-9-6-10-19(14-23)24(18)15-20-16-26-21-11-4-5-12-22(21)27-20/h1-5,7-8,11-12,18-20,25H,6,9-10,13-16H2

InChI Key

KTMZFYSWBIJTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3COC4=CC=CC=C4O3)(C5=CC=CC=C5)O

Origin of Product

United States

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